

Dipotassium tetrafluoroni²⁻nickelate(2-) CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dipotassium tetrafluoroni ²⁻ nickelate(2-)
Cat. No.:	B078005

[Get Quote](#)

An In-depth Technical Guide to **Dipotassium Tetrafluoroni²⁻nickelate(2-)**

CAS Number: 13859-60-4

This technical guide provides a comprehensive overview of **Dipotassium tetrafluoroni²⁻nickelate(2-)**, with a particular focus on its synthesis, properties, and potential areas of application relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Dipotassium tetrafluoroni²⁻nickelate(2-), with the chemical formula K_2NiF_4 , is an inorganic compound that has garnered significant interest in the field of solid-state chemistry and materials science. It is a green solid that adopts a layered perovskite-like structure, specifically the Ruddlesden-Popper phase with $n=1$. This structure consists of single layers of corner-sharing NiF_6 octahedra separated by layers of potassium ions.

Quantitative Data Summary

The key physical and crystallographic properties of **Dipotassium tetrafluoroni²⁻nickelate(2-)** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	13859-60-4
Chemical Formula	K_2NiF_4
Molar Mass	212.88 g/mol
Appearance	Green solid
Crystal System	Tetragonal
Space Group	I4/mmm (No. 139)
Lattice Parameters	$a = 4.00 \text{ \AA}$, $c = 13.00 \text{ \AA}$
Density	3.36 g/cm ³
Ni-F Bond Length	~2.00 \AA

Experimental Protocols

The synthesis of high-quality **Dipotassium tetrafluornickelate(2-)** is crucial for the investigation of its properties and potential applications. Several methods have been employed for its preparation, with solid-state reaction and molten salt synthesis being the most common.

Solid-State Reaction Method

The solid-state reaction method is a conventional technique for preparing polycrystalline K_2NiF_4 .^[1] This method involves the high-temperature reaction of stoichiometric amounts of precursor materials.

Protocol:

- Precursor Preparation: Stoichiometric amounts of high-purity potassium fluoride (KF) and nickel(II) fluoride (NiF₂) are intimately mixed.
- Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.
- Calcination: The ground powder is placed in a platinum or alumina crucible and heated in a furnace. The calcination is typically carried out in a controlled atmosphere (e.g., dry argon or

nitrogen) to prevent oxidation.

- Heating Profile: The mixture is heated to a temperature in the range of 800-1000°C for several hours (e.g., 12-24 hours). Intermediate grindings may be necessary to ensure a complete reaction.
- Cooling: The furnace is slowly cooled to room temperature.
- Characterization: The final product is characterized by techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Molten Salt Synthesis Method

Molten salt synthesis offers an alternative route to produce K_2NiF_4 at potentially lower temperatures and with better control over particle morphology.^{[2][3]} The molten salt acts as a flux, facilitating the diffusion of reactants.

Protocol:

- Precursor and Salt Mixture: The precursor materials (KF and NiF_2) are mixed with a low-melting-point salt or a eutectic mixture of salts (e.g., a $NaCl$ - KCl mixture). The salt-to-reactant ratio is typically high to ensure a fluid medium.
- Heating: The mixture is placed in a suitable crucible and heated in a furnace to a temperature above the melting point of the salt but below the decomposition temperature of the product (e.g., 700-900°C).
- Soaking: The reaction mixture is held at the target temperature for a specific duration to allow for the complete formation of the product.
- Cooling and Isolation: The crucible is cooled, and the solidified mass is washed with a suitable solvent (typically deionized water) to dissolve the salt and isolate the K_2NiF_4 product.
- Drying: The isolated powder is dried in an oven.
- Characterization: The product is characterized using techniques like XRD and scanning electron microscopy (SEM) to analyze its phase and morphology.

Mechanochemical Synthesis Method

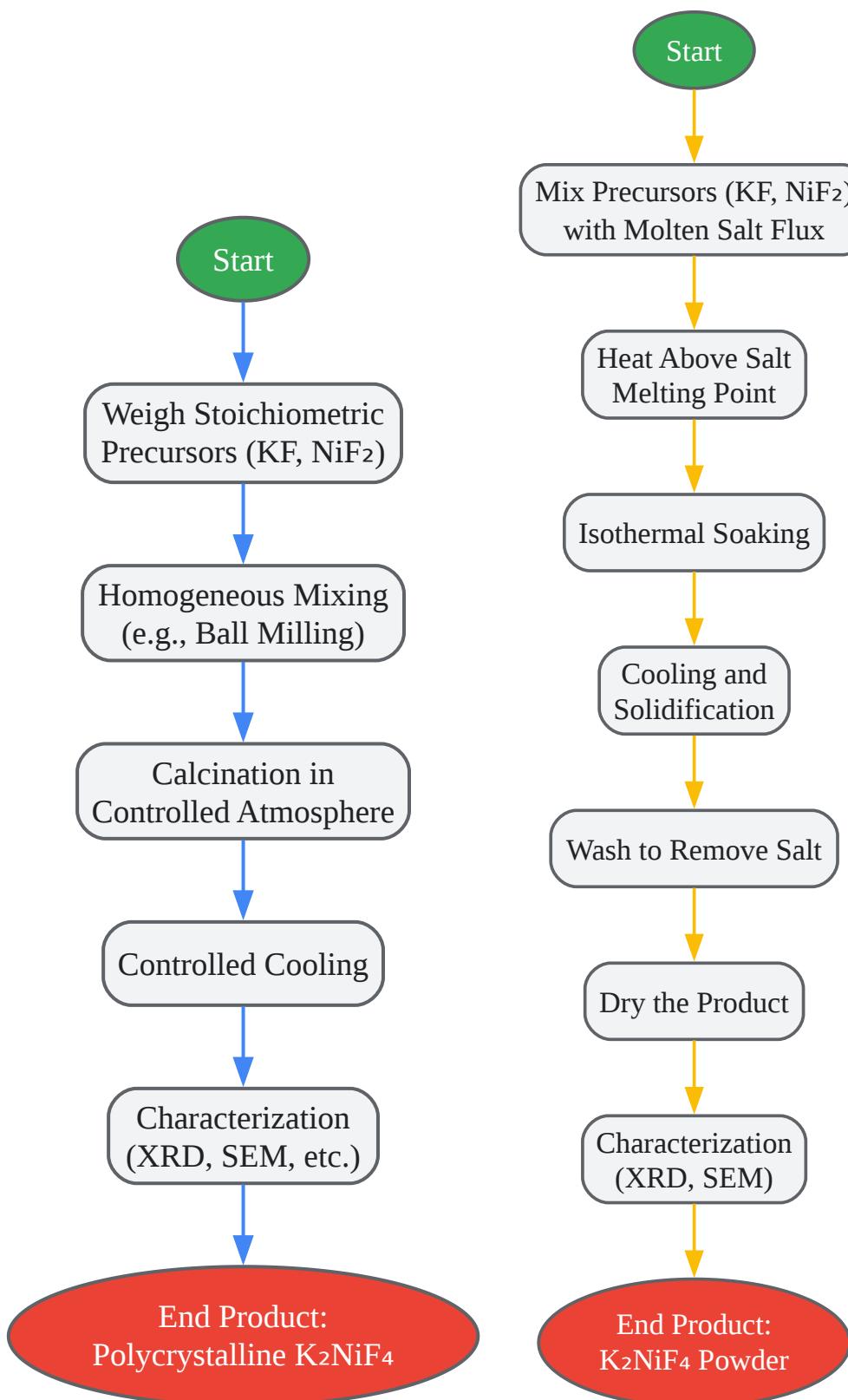
Mechanochemical synthesis is a solvent-free method that uses mechanical energy to induce chemical reactions.[\[4\]](#)[\[5\]](#)

Protocol:

- Reactant Loading: Stoichiometric amounts of the precursors (e.g., KF and NiF₂) are loaded into a high-energy ball mill jar along with milling balls.
- Milling: The milling is performed at a specific frequency and for a set duration. The formation of the K₂NiF₄ phase can occur as a byproduct during the synthesis of other related perovskites, with its proportion increasing with longer milling times.[\[4\]](#)
- Product Recovery: The resulting powder is separated from the milling media.
- Characterization: The product is analyzed by XRD to determine the phase composition.

Applications and Relevance

While direct applications of **Dipotassium tetrafluoronickelate(2-)** in drug development have not been established, its importance in materials science provides a foundation for technologies that are relevant to the pharmaceutical and biomedical fields.


- Model System for Solid-State Physics: K₂NiF₄ serves as a canonical example of a two-dimensional antiferromagnet and a Ruddlesden-Popper phase.[\[6\]](#) Understanding the fundamental physical properties of such materials is crucial for the rational design of new functional materials.
- Catalysis: Perovskite-type materials, including nickelates, are known to exhibit catalytic activity. While specific catalytic applications of K₂NiF₄ are not widely reported, related layered perovskite nickelates have been investigated as efficient bifunctional electrocatalysts for oxygen reduction and evolution, which is relevant for energy storage and conversion technologies that could power medical devices.[\[7\]](#)
- Bio-electronic Interfaces: Although not K₂NiF₄ itself, other perovskite nickelates like SmNiO₃ have shown promise in the development of highly sensitive biosensors.[\[8\]](#)[\[9\]](#) These materials

can act as functional interfaces between electronics and biological systems, enabling the detection of neurotransmitters and other biomolecules. This highlights the potential of the broader class of perovskite nickelates in biomedical diagnostics.

- **Substrates for Thin Film Growth:** Materials with the K_2NiF_4 structure are used as substrates for the epitaxial growth of thin films of other functional materials, such as high-temperature superconductors.^[3] This capability is essential for the fabrication of advanced electronic devices that could find use in sensitive medical imaging and diagnostic equipment.

Visualizations

Experimental Workflow for Solid-State Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [PDF] Molten Salt Synthesis of Ceramic Powders | Semantic Scholar [semanticscholar.org]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Doped lanthanum nickelates with a layered perovskite structure as bifunctional cathode catalysts for rechargeable metal-air batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perovskite nickelates as bio-electronic interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perovskite nickelates as bio-electronic interfaces (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Dipotassium tetrafluoroniobate(2-)] CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078005#dipotassium-tetrafluoroniobate-2-cas-number\]](https://www.benchchem.com/product/b078005#dipotassium-tetrafluoroniobate-2-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com